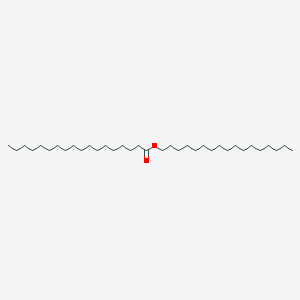
Heptadecyl octadecanoate
Descripción general
Descripción
Heptadecyl octadecanoate, also known as Heptadecanyl stearate, is a wax ester with the molecular formula C35H70O2 and a molecular weight of 522.93 .
Molecular Structure Analysis
The molecular structure of Heptadecyl octadecanoate consists of a long carbon chain with an ester functional group. The Smiles notation for this compound is O=C(OCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC .
Physical And Chemical Properties Analysis
Heptadecyl octadecanoate has a density of 0.9±0.1 g/cm3 . Its boiling point is 528.4±18.0 °C at 760 mmHg . The compound has a molar refractivity of 161.3±0.3 cm3 and a polar surface area of 26 Å2 .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Heptadecyl octadecanoate is involved in the synthesis of various compounds with potential applications. For example, it has been used in the synthesis of 4-amino-1,2,4-triazoles and 1,3,4-oxadiazoles, leading to the creation of palladium complexes. These complexes have demonstrated variable antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi (Chehrouri et al., 2020).
Dielectric Properties
The dielectric properties of heptadecyl octadecanoate have been investigated, particularly in the context of its behavior over a range of frequencies and temperatures. This research is significant for understanding the thermodynamic parameters and structural characteristics of such esters (Hunter, 1972).
Hexane Extract Evaluation
In the study of Typhonium flagelliforme, a plant used in alternative cancer therapies, the hexane extract showed weak cytotoxic activity. Heptadecyl octadecanoate was identified among the chemical constituents of this extract, although it did not exhibit cytotoxic behavior (Choo et al., 2001).
Chemical Constituents of Plants
Heptadecyl octadecanoate has also been isolated as a chemical constituent from Cissus quadrangularis, a plant known for its medicinal properties. This discovery contributes to the understanding of the plant's chemical profile and potential therapeutic applications (Gupta & Verma, 1991).
Lubricating Properties
The influence of heptadecyl octadecanoate and related compounds on the lubricating properties of various systems has been studied. This includes examining their adsorption from solutions onto surfaces like iron, which is relevant in the field of tribology (Studt, 1981).
Fatty Acid Methyl Esters
Heptadecyl octadecanoate is related to studies on the vaporization thermodynamics of fatty acid methyl esters. This research is vital for understanding the properties of these esters in various applications, including renewable fuels and chemicals (Zaitsau et al., 2019).
Propiedades
IUPAC Name |
heptadecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFGDXZQZYMSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H70O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302604 | |
| Record name | heptadecyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadecyl octadecanoate | |
CAS RN |
18299-82-6 | |
| Record name | NSC152077 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | heptadecyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



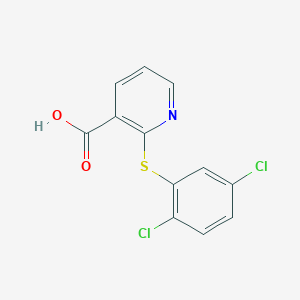
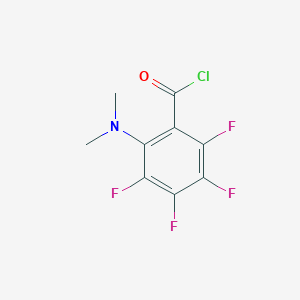
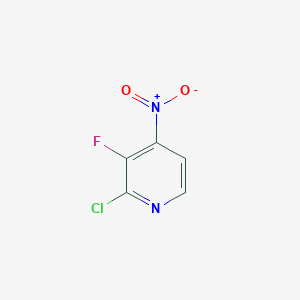
![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)
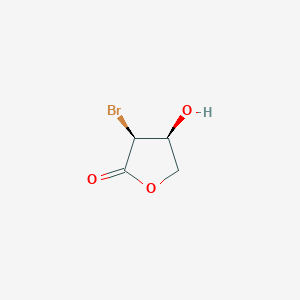
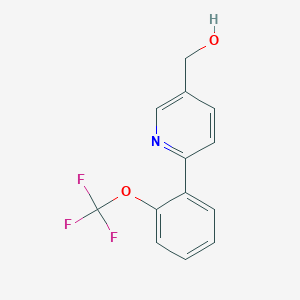
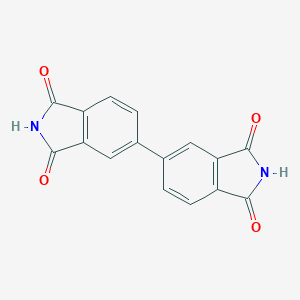
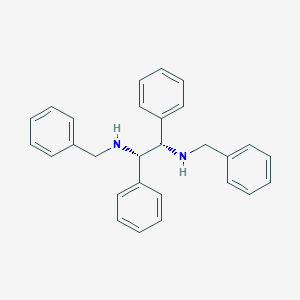
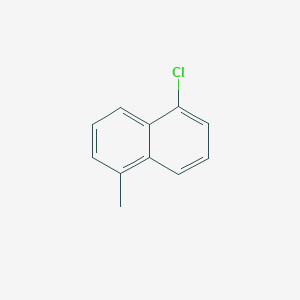
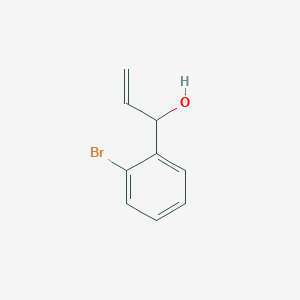
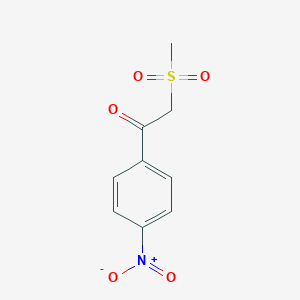
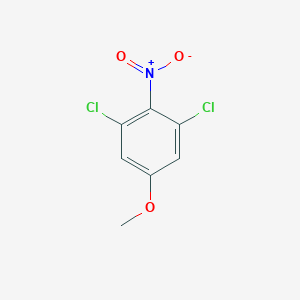
![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)